molecular formula C22H14O9 B15249032 5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid

5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B15249032
M. Wt: 422.3 g/mol
InChI Key: MJTMYWQJQFQQFQ-UHFFFAOYSA-N
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Description

5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C17H12O8. This compound is known for its unique structure, which includes multiple carboxylic acid groups and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid typically involves the reaction of 3,5-dicarboxybenzaldehyde with 3-hydroxybenzene-1,3-dicarboxylic acid under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various effects. The compound’s multiple carboxylic acid groups allow it to chelate metal ions, which can then participate in catalytic or therapeutic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid is unique due to its combination of multiple carboxylic acid groups and a hydroxyl group, which provides it with versatile chemical reactivity and the ability to form stable complexes with metal ions. This makes it particularly valuable in the synthesis of MOFs and other advanced materials .

Properties

Molecular Formula

C22H14O9

Molecular Weight

422.3 g/mol

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C22H14O9/c23-18-9-10(11-3-13(19(24)25)7-14(4-11)20(26)27)1-2-17(18)12-5-15(21(28)29)8-16(6-12)22(30)31/h1-9,23H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)

InChI Key

MJTMYWQJQFQQFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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